N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
CAS No.: 406930-18-5
Cat. No.: VC21526553
Molecular Formula: C14H19FN2O
Molecular Weight: 250.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406930-18-5 |
|---|---|
| Molecular Formula | C14H19FN2O |
| Molecular Weight | 250.31g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3,(H,16,18) |
| Standard InChI Key | UIEHCDWNYLURDZ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
| Canonical SMILES | CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Identification
N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide possesses distinct structural features that define its chemical identity. The compound is characterized by its molecular formula C14H19FN2O and a molecular weight of 250.31 g/mol . It can be represented using different nomenclature systems, including the IUPAC name N-(4-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide .
Several identifiers are associated with this compound:
The compound features three main structural components that contribute to its chemical properties: a 4-fluorophenyl group connected to an amide nitrogen, an acetamide linkage (-NHCOCH2-), and a 4-methylpiperidine ring attached to the acetamide via the nitrogen atom.
Physical and Chemical Properties
The physical and chemical properties of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can be inferred based on its structure and properties of similar compounds:
The presence of the fluorine atom at the para position of the phenyl ring is expected to influence the electron distribution within the aromatic system, potentially affecting the compound's reactivity and binding characteristics. The amide functional group provides both hydrogen bond donor and acceptor capabilities, which are important for molecular recognition in biological systems.
Structural Comparison with Related Compounds
Structurally, N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide shares similarities with several compounds that have been investigated for their biological activities. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity . These compounds feature a similar acetamide linkage between an aryl group and a nitrogen heterocycle.
Another related compound is N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, which has structural elements similar to the herbicide flufenacet . The presence of the 4-fluorophenyl moiety in both compounds suggests potential for similar interactions with biological targets, although the different substituents would likely result in distinct activity profiles.
Synthesis and Preparation Methods
Reaction Conditions and Optimization
Based on the synthesis of similar compounds, the optimal reaction conditions for the preparation of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide would likely include:
For the acylation step:
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Temperature: 0°C initially, gradually warming to room temperature
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Solvent system: Dichloromethane and aqueous sodium hydroxide solution (2%)
For the nucleophilic substitution step:
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Temperature: Approximately 60°C
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Reaction medium: Dry acetone with potassium carbonate and catalytic potassium iodide
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Reaction monitoring: HPLC chromatography to track completion
Purification and Characterization
Following synthesis, the compound would require purification to remove reaction by-products and unreacted starting materials. Based on procedures for similar compounds, purification methods would likely include:
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Recrystallization from suitable solvents to obtain crystalline material
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Column chromatography on silica gel using appropriate solvent systems
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Possible formation of hydrochloride salt to improve stability and purity
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Characterization using various analytical techniques including NMR spectroscopy (1H, 13C, and 19F), mass spectrometry, and elemental analysis
The purity of the final compound could be assessed using HPLC, similar to the approach used for related compounds where retention times (Rt) were reported as a measure of purity .
Analytical Characterization and Spectroscopic Properties
Nuclear Magnetic Resonance Spectroscopy
Based on the structural features of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide and spectroscopic data from similar compounds, the following NMR characteristics would be expected:
1H NMR Spectroscopy
The proton NMR spectrum would likely show the following characteristic signals:
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Aromatic protons of the 4-fluorophenyl group: multiplets in the range of δ 6.9-7.6 ppm
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Acetamide methylene protons (-CH2CO-): singlet around δ 3.0-4.3 ppm
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Piperidine ring protons: multiple signals between δ 1.5-3.5 ppm
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Methyl group protons: singlet around δ 0.8-1.2 ppm
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Amide NH proton: broad singlet around δ 9.0-11.0 ppm, similar to the NH signal observed at δ 10.86 for the related compound N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
13C NMR Spectroscopy
The carbon NMR spectrum would likely display signals corresponding to:
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Carbonyl carbon: approximately δ 170-175 ppm
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Aromatic carbons: multiple signals between δ 115-160 ppm, with the carbon attached to fluorine showing characteristic splitting
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Acetamide methylene carbon: around δ 50-60 ppm
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Piperidine ring carbons: multiple signals between δ 20-55 ppm
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Methyl carbon: around δ 15-20 ppm
19F NMR Spectroscopy
The 19F NMR spectrum would be expected to show a single fluorine signal around δ -115 to -125 ppm, similar to the signal observed at δ -123.98 ppm for N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak [M+H]+ at m/z 251.3, corresponding to the protonated form of the compound with molecular weight 250.31 g/mol . Fragmentation patterns would likely include cleavage at the acetamide linkage and loss of the methylpiperidine moiety.
Infrared Spectroscopy
The infrared spectrum would be expected to show characteristic bands for:
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N-H stretching of the amide: approximately 3200-3400 cm-1
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C=O stretching of the amide: approximately 1650-1680 cm-1
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C-F stretching: approximately 1100-1200 cm-1
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C-N stretching: approximately 1200-1350 cm-1
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Aromatic C=C stretching: approximately 1450-1600 cm-1
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